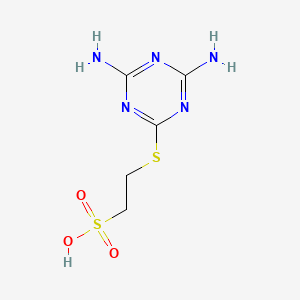

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid is a chemical compound with the molecular formula C5H9N5O3S2 and a molecular weight of 251.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as mesna impurity E .

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .

Mode of Action

aureus, potentially targeting DNA gyrase .

Biochemical Pathways

Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid typically involves the following steps :

Reduction Reaction: 2,4-dinitro-6-tert-butyl-1,3,5-triazine is reduced to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine.

Reaction with Triaminoguanidine: The resulting 2,4,6-tri-tert-butyl-1,3,5-triazine is then reacted with triaminoguanidine to produce 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Aplicaciones Científicas De Investigación

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid has several scientific research applications, including :

Chemistry: It is used as a reference standard in pharmaceutical testing and as an impurity standard.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-(4,6-diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid include :

1,3,5-Triazin-2(1H)-one, 4,6-diamino-:

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol: This compound has an ethanol group instead of the ethanesulfonic acid group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows for diverse chemical interactions and applications .

Actividad Biológica

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid, commonly referred to as a derivative of 4,6-diamino-1,3,5-triazine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H9N5O3S2

- Molecular Weight : 251.29 g/mol

- CAS Number : 1391054-56-0

- IUPAC Name : 2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Studies have shown that it can exhibit significant effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds related to 4,6-diamino-1,3,5-triazine demonstrate notable antimicrobial properties. For instance:

- Gram-positive and Gram-negative Bacteria : The compound has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent:

- Cell Lines Tested : Significant antiproliferative activity was observed against human breast cancer (T47D and MCF-7) and cervical cancer (HeLa) cell lines. For example, IC50 values for specific derivatives were found to be lower than those of standard chemotherapeutics like Doxorubicin .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Nucleotide Synthesis : Due to its structural similarity to purines and pyrimidines.

- Disruption of Cell Membrane Integrity : Leading to cell lysis in microbial pathogens.

- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various triazine derivatives against common pathogens. The results indicated that derivatives containing the triazine moiety exhibited enhanced antibacterial activity compared to controls .

- Cancer Cell Line Evaluation : A comprehensive evaluation of several synthesized triazine derivatives showed that specific compounds significantly inhibited the growth of breast cancer cells more effectively than traditional chemotherapeutics .

Propiedades

IUPAC Name |

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWJSEYJDXBICY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-56-0 |

Source

|

| Record name | 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.